

# Tivantinib vs. Crizotinib in MET-Mutant Papillary Renal Cell Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The MET signaling pathway, crucial for cell growth, migration, and survival, is a key therapeutic target in papillary renal cell carcinoma (PRCC), particularly in subtypes harboring MET mutations.[1][2] This guide provides a detailed comparison of two MET inhibitors, **tivantinib** and crizotinib, in the context of MET-mutant PRCC, summarizing available clinical data, experimental protocols, and mechanisms of action.

### **Executive Summary**

Clinical evidence supporting the use of **tivantinib** in MET-mutant papillary renal cell carcinoma is limited and largely negative. A phase II trial (SWOG S1107) of **tivantinib** in an unselected pRCC population showed no clinical activity.[3][4] In contrast, crizotinib, a multi-targeted tyrosine kinase inhibitor, has demonstrated some activity in MET-driven cancers, although its efficacy in a dedicated MET-mutant PRCC cohort compared to **tivantinib** has not been established in a head-to-head trial. The SWOG 1500 trial provides comparative data for crizotinib against other targeted agents in PRCC.[5][6][7] A case report has shown a response to crizotinib in a patient with MET-mutant PRCC who had progressed on **tivantinib**.[8][9]

#### **Mechanism of Action**

Both **tivantinib** and crizotinib target the MET receptor tyrosine kinase, but through different mechanisms.



**Tivantinib** is described as a non-ATP-competitive, selective inhibitor of MET.[10][11] It is thought to stabilize the inactive conformation of the MET kinase, thereby preventing its phosphorylation and downstream signaling.[11][12] However, some studies suggest its antitumor activity might not be solely due to MET inhibition.[11]

Crizotinib is an ATP-competitive inhibitor of multiple receptor tyrosine kinases, including ALK, ROS1, and MET.[13][14][15] By binding to the ATP-binding site of the MET kinase, it blocks autophosphorylation and subsequent activation of downstream signaling pathways.[14]

#### **MET Signaling Pathway and Drug Intervention**

The following diagram illustrates the MET signaling pathway and the points of intervention for **tivantinib** and crizotinib.





Click to download full resolution via product page

Caption: MET signaling pathway and inhibitor action.





### **Clinical Trial Data Comparison**

Direct comparative data from a head-to-head trial of **tivantinib** versus crizotinib in MET-mutant PRCC is not available. The following tables summarize key findings from separate clinical trials.

**Tivantinib in Papillary Renal Cell Carcinoma** 

| Trial                | Phase | Patient<br>Population                           | N N             | Key Findings                                                                                                                                                                                                                                        |
|----------------------|-------|-------------------------------------------------|-----------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| SWOG S1107[3]<br>[4] | II    | Advanced PRCC<br>(unselected for<br>MET status) | 40 (20 per arm) | Response Rate (RR): 0% in both tivantinib monotherapy and tivantinib + erlotinib arms. Median Progression-Free Survival (PFS): 2.0 months (tivantinib monotherapy), 3.9 months (tivantinib + erlotinib). Conclusion: No clinical activity observed. |
| Case Report[8]       | N/A   | MET H1094L-<br>mutant PRCC                      | 1               | Rapid disease progression on tivantinib monotherapy.                                                                                                                                                                                                |

### Crizotinib in Papillary Renal Cell Carcinoma



| Trial                  | Phase | Patient<br>Population                                          | N                      | Key Findings                                                                                                                                                                                                                   |
|------------------------|-------|----------------------------------------------------------------|------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| SWOG 1500[5]<br>[6][7] |       | Metastatic PRCC                                                | 28 (crizotinib<br>arm) | Median Progression-Free Survival (PFS): Did not improve PFS relative to sunitinib. Adverse Events: Grade 3 or 4 adverse events occurred in 37% of patients. Note: Enrollment in the crizotinib arm was halted due to futility. |
| Case Report[8]         | N/A   | MET H1094L-<br>mutant PRCC<br>(post-tivantinib<br>progression) | 1                      | Partial response<br>to crizotinib with<br>symptomatic<br>improvement.                                                                                                                                                          |

# Experimental Protocols SWOG S1107 (Tivantinib)

- Study Design: A randomized, multicenter, parallel two-stage phase II trial.[3][4]
- Patient Population: Patients with advanced papillary renal cell carcinoma with 0-1 prior systemic therapy.[3][4]
- Intervention:
  - Arm 1: **Tivantinib** 360 mg orally twice daily.[3][4]
  - o Arm 2: Tivantinib 360 mg orally twice daily plus erlotinib 150 mg daily.[3][4]



- Primary Endpoint: Response Rate (RR) based on RECIST criteria.[4]
- Biomarker Analysis: Tumor tissue was intended for MET and EGFR expression analysis.[4]

#### **SWOG 1500 (Crizotinib)**

- Study Design: A randomized, open-label, phase II trial comparing sunitinib to cabozantinib, crizotinib, and savolitinib.[5][6]
- Patient Population: Patients with metastatic papillary renal cell carcinoma who had received up to one previous therapy (excluding VEGF- and MET-directed agents).
- Intervention (Crizotinib arm): Crizotinib 250 mg orally twice daily.
- Primary Endpoint: Progression-Free Survival (PFS).[7]

## Experimental Workflow for Patient Treatment and Analysis

The following diagram outlines a typical workflow for patient selection and analysis in trials targeting MET-mutant PRCC.





Click to download full resolution via product page

Caption: Patient selection and analysis workflow.



#### Conclusion

Based on the available evidence, **tivantinib** has not demonstrated efficacy in papillary renal cell carcinoma. While crizotinib also did not show a significant benefit over standard therapy in a broader PRCC population in the SWOG 1500 trial, the case report of a response in a MET-mutant patient post-**tivantinib** suggests that ATP-competitive MET inhibitors like crizotinib may hold more promise for this specific, molecularly defined subgroup.[8] Future clinical trials in MET-mutant PRCC should focus on patient selection based on specific MET alterations and may need to consider more potent and selective MET inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting the Met signaling pathway in renal cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel Phase II Evaluation of Tivantinib and Tivantinib with Erlotinib [grandroundsinurology.com]
- 4. Parallel (Randomized) Phase II Evaluation of Tivantinib (ARQ197) and Tivantinib in Combination with Erlotinib in Papillary Renal Cell Carcinoma: SWOG S1107 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of sunitinib with cabozantinib, crizotinib, and savolitinib for treatment of advanced papillary renal cell carcinoma: a randomised, open-label, phase 2 trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of sunitinib with cabozantinib, crizotinib, and savolitinib for treatment of advanced papillary renal cell carcinoma: a randomised, open-label, phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Response to Crizotinib in a Patient with MET-mutant Papillary Renal Cell Cancer After Progression on Tivantinib PMC [pmc.ncbi.nlm.nih.gov]



- 9. Response to crizotinib in a patient with MET-mutant papillary renal cell cancer after progression on tivantinib PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Tivantinib as Treatment for Hepatocellular Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the MET receptor tyrosine kinase in non-small cell lung cancer: emerging role of tivantinib PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crizotinib: A comprehensive review PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 15. cancernetwork.com [cancernetwork.com]
- To cite this document: BenchChem. [Tivantinib vs. Crizotinib in MET-Mutant Papillary Renal Cell Cancer: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684700#tivantinib-versus-crizotinib-in-met-mutant-papillary-renal-cell-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com